molecular formula C16H18N4 B12663428 N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine CAS No. 76418-49-0

N,N'-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine

Cat. No.: B12663428
CAS No.: 76418-49-0
M. Wt: 266.34 g/mol
InChI Key: NCCJTKNIPMUERV-UHFFFAOYSA-N
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Description

N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine is a chemical compound with the molecular formula C16H18N4. It is known for its unique structure, which includes two pyridyl groups attached to an ethylenediamine backbone. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine typically involves the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine primarily involves its ability to chelate metal ions. The nitrogen atoms in the pyridyl and ethylenediamine groups coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

N,N’-Bis((6-methyl-2-pyridyl)methylene)ethylenediamine can be compared with other similar compounds such as:

Properties

CAS No.

76418-49-0

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)-N-[2-[(6-methylpyridin-2-yl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C16H18N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,11-12H,9-10H2,1-2H3

InChI Key

NCCJTKNIPMUERV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C=NCCN=CC2=CC=CC(=N2)C

Origin of Product

United States

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